
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene is an organosilicon compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene typically involves the reaction of trimethylsilyl-substituted precursors with adamantyl-containing reagents under controlled conditions. Common reagents used in the synthesis include trimethylsilyl chloride, trimethylsiloxy compounds, and adamantyl derivatives. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions in specialized reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The specific industrial production methods for this compound would likely follow similar principles, with adjustments made for the unique properties of the compound.
化学反応の分析
Types of Reactions
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silyl ether compounds.
Substitution: The trimethylsilyl and trimethylsiloxy groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
科学的研究の応用
Chemistry: The compound can be used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Organosilicon compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: The unique properties of organosilicon compounds make them potential candidates for drug development and delivery systems.
Industry: The compound can be used in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene involves its interaction with molecular targets and pathways in chemical and biological systems. The trimethylsilyl and trimethylsiloxy groups can influence the compound’s reactivity and stability, while the adamantyl group can enhance its lipophilicity and membrane permeability. These properties can affect the compound’s interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
Similar compounds to 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene include other organosilicon compounds with trimethylsilyl, trimethylsiloxy, and adamantyl groups. Examples include:
- 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-1-silaethene
- 1,1-Bis(trimethylsilyl)-2-(1-adamantyl)-1-silaethene
- 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(tert-butyl)-1-silaethene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties. The presence of both trimethylsilyl and trimethylsiloxy groups can enhance the compound’s stability and reactivity, while the adamantyl group can provide additional steric and electronic effects.
特性
CAS番号 |
72189-54-9 |
|---|---|
分子式 |
C20H42OSi4 |
分子量 |
410.9 g/mol |
IUPAC名 |
[1-adamantyl-bis(trimethylsilyl)silylidenemethoxy]-trimethylsilane |
InChI |
InChI=1S/C20H42OSi4/c1-23(2,3)21-19(22(24(4,5)6)25(7,8)9)20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,10-15H2,1-9H3 |
InChIキー |
BWPZHBZODGICIM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=[Si]([Si](C)(C)C)[Si](C)(C)C)C12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


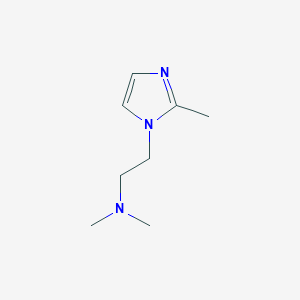
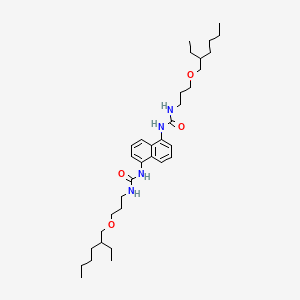
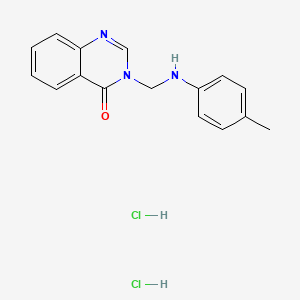
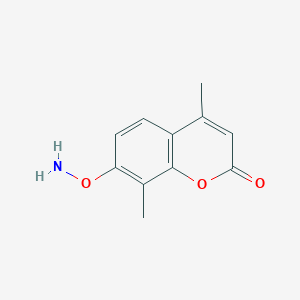
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
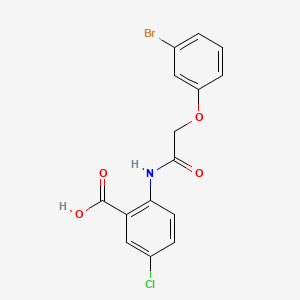



![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)




